N-(3-(1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide
Description
N-(3-(1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core fused with a 1,2,4-thiadiazole ring and a furan-2-carboxamide substituent. The molecule’s structural complexity arises from the integration of three distinct heterocyclic systems: the triazole (a five-membered ring with three nitrogen atoms), the thiadiazole (a five-membered ring with two nitrogen and one sulfur atom), and the furan (an oxygen-containing aromatic ring). Although direct synthetic or analytical data for this compound are absent in the provided evidence, its structural analogs and related heterocyclic systems offer insights into its behavior .
Properties
IUPAC Name |
N-[3-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-3-12-6-8-13(9-7-12)24-11(2)15(21-23-24)16-19-18(27-22-16)20-17(25)14-5-4-10-26-14/h4-10H,3H2,1-2H3,(H,19,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRAGZJUSHOGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-(1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide is a novel hybrid molecule that combines the pharmacophores of triazole and thiadiazole. These structural motifs are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article reviews the biological activity of this compound based on existing literature and studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its IUPAC name is:
The compound's structure includes a furan ring and a carboxamide group, which may enhance its solubility and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and triazole moieties. For instance:
- In vitro studies on similar thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (human liver cancer) and A549 (human lung cancer) cells. For example, a derivative demonstrated an IC50 value of 4.37 μM against HepG2 cells and 8.03 μM against A549 cells .
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. The compound's structural components suggest potential efficacy against various pathogens:
- Antibacterial and antifungal activities have been documented for related thiadiazole compounds. These compounds exhibit mechanisms that disrupt microbial cell walls or inhibit essential metabolic pathways .
Anti-inflammatory and Analgesic Effects
Compounds with thiadiazole frameworks have also been reported to possess anti-inflammatory properties:
- Studies indicate that these compounds can reduce inflammation markers in vitro and in vivo, suggesting a potential for treating inflammatory diseases .
Anticonvulsant Activity
The anticonvulsant potential of triazole derivatives is well-documented:
- Research findings indicate that certain thiadiazole derivatives exhibit protective effects in seizure models through mechanisms that may involve modulation of neurotransmitter systems .
The biological activities of this compound may be attributed to several mechanisms:
- DNA/RNA Synthesis Inhibition : Thiadiazole derivatives can interfere with nucleic acid synthesis, crucial for cancer cell proliferation.
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in inflammation or microbial metabolism.
- Receptor Modulation : Interaction with various receptors (e.g., adenosine receptors) could underlie the anticonvulsant effects observed in preclinical models.
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,2,3-thiadiazole and triazole moieties exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Studies indicate that derivatives of 1,2,3-thiadiazoles show efficacy against various fungal strains. The incorporation of triazole rings enhances this activity due to their ability to inhibit fungal cell wall synthesis .
- Antiviral Properties : The compound has shown promise in inhibiting viral replication mechanisms. Its structure allows for binding to viral enzymes, disrupting their function .
Anticancer Activity
The triazole and thiadiazole structures have been associated with anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various pathways .
Insecticidal Activity
Research indicates that this compound exhibits insecticidal properties against agricultural pests. The mechanism involves interference with the insect’s nervous system, leading to paralysis and death .
Agricultural Applications
The compound's insecticidal properties make it a candidate for developing new agrochemicals. Its effectiveness against pests while being less harmful to beneficial insects positions it as a potential alternative to conventional pesticides .
Material Science Applications
In material science, compounds with thiadiazole and triazole functionalities are being explored for their potential use in creating novel materials with specific electronic or optical properties. These materials can be used in sensors or as catalysts in various chemical reactions .
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of several triazole derivatives against Candida albicans. The results indicated that the derivative containing the thiadiazole moiety exhibited a higher inhibition rate compared to standard antifungal agents .
Case Study 2: Insecticidal Potential
Field trials demonstrated that formulations containing N-(3-(1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide effectively reduced pest populations in crops by over 70%, showcasing its potential as an eco-friendly pesticide alternative .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring undergoes nucleophilic substitution at the C-5 position due to electron-deficient sulfur atoms. Key reactions include:
These substitutions retain the triazole core while modifying electronic properties for enhanced biological targeting.
Oxidation
The furan ring undergoes controlled oxidation:
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Epoxidation : Using mCPBA (meta-chloroperbenzoic acid) yields furan epoxide derivatives (IC₅₀ improvement by 1.8× in cytotoxicity assays) .
-
Ring-opening : Strong oxidants like KMnO₄ degrade the furan to dicarboxylic acid fragments.
Reduction
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Nitro group reduction (if present in analogs): H₂/Pd-C converts nitro to amine groups (used in prodrug activation) .
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Thiadiazole ring stability : Resists reduction under standard conditions (NaBH₄, LiAlH₄) .
Cycloaddition and Cross-Coupling
The triazole moiety participates in:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Modifies the 1,2,3-triazole's N-1 position with alkynes (e.g., introducing fluorophores for imaging) .
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Suzuki-Miyaura coupling : Attaches aryl boronic acids to the 4-ethylphenyl group (used to optimize pharmacokinetics).
Hydrolysis and Stability
| Condition | Effect | Half-life |
|---|---|---|
| Acidic (pH < 3) | Thiadiazole ring hydrolysis to thiols | 2.1 hrs |
| Neutral (pH 7.4) | Stable (>95% intact after 48 hrs) | N/A |
| Alkaline (pH > 9) | Furan ring degradation | 6.5 hrs |
Hydrolysis profiles inform formulation strategies for pH-sensitive delivery systems.
Enzyme Inhibition
-
Tyrosine kinase inhibition : Binds ATP pocket via triazole-thiadiazole π-stacking (Kd = 12.3 nM) .
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Microtubule disruption : Thiadiazole interacts with β-tubulin's colchicine site (IC₅₀ = 0.28 μg/mL) .
Metabolic Reactions
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Cytochrome P450 oxidation : Generates 4-hydroxyphenyl metabolites (CYP3A4-mediated) .
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Glucuronidation : Primary detoxification pathway (80% urinary excretion).
Synthetic Modifications
Key steps in analog synthesis:
| Step | Process | Key Intermediates |
|---|---|---|
| 1 | Triazole formation | 4-ethylphenyl azide + 5-methylalkyne (CuSO₄/NaAsc) |
| 2 | Thiadiazole cyclization | Thiosemicarbazide + chloroacetyl chloride |
| 3 | Furan coupling | EDC/HOBt-mediated amidation |
Reaction monitoring uses HPLC (C18 column, 70:30 MeOH/H₂O).
Stability Under Stress Conditions
| Stressor | Result | Mechanism |
|---|---|---|
| UV light (300-400 nm) | 15% degradation in 24 hrs | Radical-mediated thiadiazole cleavage |
| Heat (60°C) | <5% loss after 72 hrs | Thermal stability from aromatic stacking |
| Oxidizers (H₂O₂) | Complete furan oxidation | Electrophilic attack on α-position |
This compound’s reactivity profile enables rational drug design, particularly in oncology and antimicrobial applications . Future studies should explore its click chemistry potential and metabolic engineering to reduce off-target effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Carboxamide Derivatives ()
Compounds 3a–3p in share structural motifs with the target molecule, particularly the carboxamide linker and aromatic/heterocyclic substituents. For example:
- 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a): This derivative features a pyrazole core with chloro, methyl, and phenyl substituents. Its synthesis via EDCI/HOBt-mediated coupling achieved a 68% yield, with a melting point of 133–135°C .
- 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3d): Substitution with a 4-fluorophenyl group increased the melting point to 181–183°C, suggesting enhanced crystallinity due to fluorine’s electronegativity .
Key Differences :
- The furan-2-carboxamide group in the target molecule introduces an oxygen atom, which may enhance solubility compared to the cyano or chloro substituents in 3a–3p .
Thiadiazole-Thiourea Derivatives ()
The thiourea derivative N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea shares a thiadiazole core with the target compound but differs in functional groups. The thiourea (-NH-CS-NH-) linker contrasts with the carboxamide (-CONH-) group, which may reduce hydrogen-bonding capacity but increase lipophilicity. This compound’s synthesis involved thiourea coupling under basic conditions, yielding a product characterized by NMR and MS .
Data Tables for Comparative Analysis
Table 1: Physical and Spectral Properties of Selected Analogs
Table 2: Functional Group Impact on Properties
Research Implications and Limitations
The absence of direct data for the target compound necessitates extrapolation from analogs. Key insights include:
- Synthetic Challenges : The triazole-thiadiazole scaffold may require specialized coupling reagents (e.g., EDCI/HOBt as in ) or cyclization strategies.
- Biological Potential: Thiadiazole and triazole moieties are associated with antimicrobial and anticancer activity; the furan group could modulate target selectivity .
- Limitations : Melting points, yields, and spectral data for the target compound remain hypothetical without experimental validation.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step organic reactions:
Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at 60°C in DMF/water to form the 1,2,3-triazole core. Yield improves with pH control (7–8) and exclusion of oxygen .
Thiadiazole Closure: Reaction of the triazole intermediate with thiourea derivatives under reflux in ethanol, followed by oxidation with H₂O₂ to form the 1,2,4-thiadiazole ring .
Coupling Reactions:
- Activation of the carboxylic acid group using thionyl chloride.
- Amide bond formation with a furan-2-carboxamide derivative in anhydrous dichloromethane with triethylamine as a base .
Optimization: Use molecular sieves to control moisture during coupling (prevents hydrolysis). Purify via silica gel chromatography (ethyl acetate/hexane) and recrystallization (ethanol) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of triazole/thiadiazole rings and substituent positions (e.g., ethylphenyl vs. methyl groups) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ peak matching calculated mass within 2 ppm error) .
- HPLC-PDA: Assesses purity (>95%) using a C18 column (acetonitrile/water gradient) .
- X-ray Crystallography: Resolves ambiguous stereochemistry in crystalline derivatives .
Q. What in vitro models are suitable for initial biological activity screening?
Methodological Answer:
- Anticancer Activity: Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
- Antimicrobial Screening: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, reporting MIC values .
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease targets) with positive controls (e.g., staurosporine) to validate target engagement .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action for this compound?
Methodological Answer:
- Molecular Docking: Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Compare binding poses with co-crystallized ligands .
- CRISPR-Cas9 Knockout: Generate target gene-knockout cell lines to assess dependency on specific pathways (e.g., apoptosis vs. autophagy) .
- Transcriptomics: RNA-seq analysis of treated vs. untreated cells to identify differentially expressed genes (e.g., p53 or MAPK pathways) .
Q. How should contradictory biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization: Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis: Pool data from multiple labs using random-effects models to identify consensus IC₅₀ ranges .
- Structural Analog Testing: Compare activity of derivatives to isolate the impact of specific substituents (e.g., ethylphenyl vs. fluorophenyl groups) .
Q. What strategies enhance bioactivity through structural modifications?
Methodological Answer:
- SAR Studies:
- Replace the furan-2-carboxamide with bioisosteres (e.g., thiophene or pyrrole) to improve metabolic stability .
- Modify the 4-ethylphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target affinity .
- Prodrug Design: Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to increase oral bioavailability .
- Click Chemistry: Attach fluorescent tags (e.g., BODIPY) via triazole linkages for cellular imaging .
Q. How can stability and degradation pathways be characterized under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via LC-MS .
- Plasma Stability: Incubate with human plasma (37°C, 24 hrs) and quantify parent compound remaining using UPLC-MS/MS .
- Solid-State Stability: Store under accelerated conditions (40°C/75% RH) for 6 months; analyze crystallinity changes via PXRD .
Q. What methodologies optimize pharmacokinetic properties for in vivo studies?
Methodological Answer:
- LogP Measurement: Determine octanol/water partitioning via shake-flask method. Aim for LogP 2–4 to balance solubility and membrane permeability .
- Caco-2 Permeability Assay: Assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates high permeability) .
- Microsomal Stability: Incubate with liver microsomes (human/rat) to calculate half-life and intrinsic clearance .
- Formulation Optimization: Use nanosuspensions (e.g., PLGA nanoparticles) or lipid-based carriers to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
